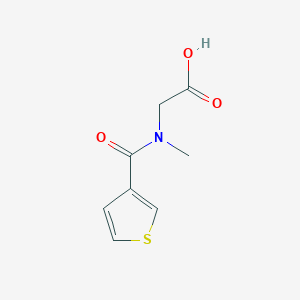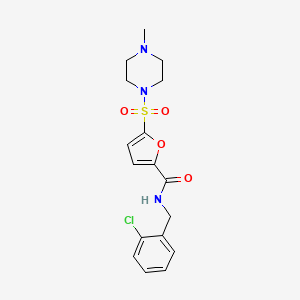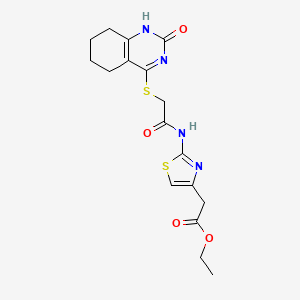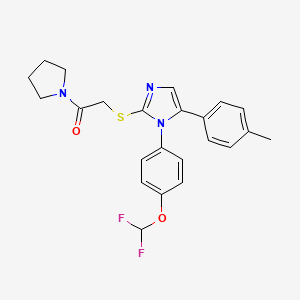![molecular formula C19H20N2O3S B2777801 N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(m-tolyl)methanesulfonamide CAS No. 1209796-87-1](/img/structure/B2777801.png)
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(m-tolyl)methanesulfonamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(m-tolyl)methanesulfonamide is a complex organic compound that belongs to a class of molecules known for their intricate structures and potent biological activities The unique chemical architecture of this compound gives it the ability to interact with various biological targets, making it a subject of interest in medicinal chemistry and pharmaceutical research
准备方法
Synthetic Routes and Reaction Conditions: The preparation of N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(m-tolyl)methanesulfonamide typically involves multi-step synthetic procedures. A common synthetic route might start with the formation of the core pyrroloquinoline structure, followed by the introduction of the oxo group through oxidation reactions. The sulfonamide moiety is introduced via sulfonation reactions, often using reagents such as methanesulfonyl chloride in the presence of base.
Industrial Production Methods: On an industrial scale, the synthesis of this compound would require optimization for yield and purity. This could involve the use of catalytic processes, high-efficiency separation techniques, and precise control of reaction conditions. Industrial synthesis would also need to consider the scalability and cost-effectiveness of the reaction pathways.
化学反应分析
Types of Reactions: N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(m-tolyl)methanesulfonamide can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can modify different functional groups within the molecule.
Common Reagents and Conditions:
Oxidation reactions might use reagents like hydrogen peroxide or potassium permanganate.
Reduction reactions could employ agents such as lithium aluminum hydride or palladium on carbon.
Substitution reactions might utilize halogenating agents or other electrophiles under controlled conditions.
Major Products: Depending on the specific reaction, the major products could include derivatives with altered oxidation states, substituted aromatic rings, or modified sulfonamide groups. These products are often characterized and analyzed using techniques like NMR spectroscopy, mass spectrometry, and chromatography.
科学研究应用
N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(m-tolyl)methanesulfonamide has a range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological macromolecules, such as proteins and nucleic acids.
Medicine: Investigated for its potential as a therapeutic agent, particularly in the treatment of cancer, infectious diseases, and neurological disorders.
Industry: Employed in the development of new materials and chemical processes.
作用机制
The mechanism of action of N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(m-tolyl)methanesulfonamide is linked to its ability to interact with specific molecular targets. These interactions can involve binding to active sites on enzymes, altering protein conformations, or interfering with cellular pathways. The compound’s molecular structure enables it to engage in hydrogen bonding, hydrophobic interactions, and van der Waals forces with target molecules.
相似化合物的比较
Compared to other similar compounds, N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)-1-(m-tolyl)methanesulfonamide stands out due to its unique combination of a pyrroloquinoline core and a methanesulfonamide group. This combination imparts distinct physicochemical properties and biological activities. Similar compounds might include:
Pyrroloquinoline derivatives without the sulfonamide group.
Methanesulfonamide derivatives without the pyrroloquinoline core.
Other heterocyclic compounds with similar molecular structures but different functional groups.
Each of these related compounds would have its own unique profile of chemical reactivity and biological activity, making them valuable for comparative studies in medicinal chemistry and chemical biology.
属性
IUPAC Name |
1-(3-methylphenyl)-N-(2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-6-yl)methanesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c1-13-4-2-5-14(8-13)12-25(23,24)20-17-9-15-6-3-7-21-18(22)11-16(10-17)19(15)21/h2,4-5,8-10,20H,3,6-7,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQEKYPUTDZVELE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CS(=O)(=O)NC2=CC3=C4C(=C2)CC(=O)N4CCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-{2-tert-butyl-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl}-2-difluoromethanesulfonylbenzamide](/img/structure/B2777719.png)
![2-(2,4-dichlorophenoxy)-N-[3-methyl-1-(propan-2-yl)-1H-pyrazol-5-yl]acetamide](/img/structure/B2777720.png)

![3-(2-ethoxyethyl)-1,7,8-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2777726.png)


![N-(2-(2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)ethyl)-2-(2-fluorophenyl)acetamide](/img/structure/B2777730.png)
![7,7-Dimethylspiro[3.5]nonan-2-ol](/img/structure/B2777732.png)
![N-(1-cyano-1-cyclopropylethyl)-2-[(5-phenyl-1,3-oxazol-2-yl)sulfanyl]acetamide](/img/structure/B2777734.png)

![5,6-dimethyl-3-((2-oxo-2-(4-phenylpiperazin-1-yl)ethyl)thio)-[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one](/img/structure/B2777736.png)

![2-{1-[(4-chlorophenyl)methyl]-2,4-dioxo-1,2,3,4-tetrahydroquinazolin-3-yl}-N-[(2,4-dichlorophenyl)methyl]acetamide](/img/structure/B2777740.png)
